molecular formula C8H16N2 B14713862 (E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine CAS No. 18300-78-2

(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine

Cat. No.: B14713862
CAS No.: 18300-78-2
M. Wt: 140.23 g/mol
InChI Key: VKDRLYGAGSHPHD-NXZHAISVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound is notable for its structural configuration, which includes two methyl groups and a propylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond. The reaction can be represented as follows:

[ \text{Aldehyde} + \text{Amine} \rightarrow \text{Imine} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial processes to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.

Scientific Research Applications

(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme kinetics and drug design.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
  • Ephedra alkaloids
  • Aminopropan-2-ol derivatives

Uniqueness

(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable imine bonds makes it particularly valuable in synthetic chemistry and biochemical research.

Properties

CAS No.

18300-78-2

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine

InChI

InChI=1S/C8H16N2/c1-7(2)5-9-10-6-8(3)4/h5-8H,1-4H3/b9-5+,10-6+

InChI Key

VKDRLYGAGSHPHD-NXZHAISVSA-N

Isomeric SMILES

CC(/C=N/N=C/C(C)C)C

Canonical SMILES

CC(C)C=NN=CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.